molecular formula C10H13FN2 B13919328 2-Fluoro-6-(piperidin-4-yl)pyridine

2-Fluoro-6-(piperidin-4-yl)pyridine

Cat. No.: B13919328
M. Wt: 180.22 g/mol
InChI Key: PGARAGMHTHJANF-UHFFFAOYSA-N
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Description

2-Fluoro-6-(piperidin-4-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a fluorine atom at the 2-position and a piperidin-4-yl group at the 6-position. This structural motif is significant in medicinal chemistry due to the piperidine ring’s role in enhancing bioavailability and the fluorine atom’s ability to modulate electronic properties and metabolic stability.

Properties

Molecular Formula

C10H13FN2

Molecular Weight

180.22 g/mol

IUPAC Name

2-fluoro-6-piperidin-4-ylpyridine

InChI

InChI=1S/C10H13FN2/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8/h1-3,8,12H,4-7H2

InChI Key

PGARAGMHTHJANF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Pd-Catalyzed Cross-Coupling Approach

A prominent and well-documented method for synthesizing 2-Fluoro-6-(piperidin-4-yl)pyridine involves palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling and cyanation reactions, as described in medicinal chemistry literature.

  • Step 1: Preparation of Fluorinated Pyridine Intermediate

    The fluorinated pyridine core is typically prepared by selective fluorination of the pyridine ring or by using commercially available fluoropyridine derivatives. For example, a vinyl triflate intermediate can be converted to a tetrahydropyridine via Pd-catalyzed Suzuki cross-coupling, followed by hydrogenation and deprotection steps to yield a piperidine hydrochloride salt intermediate.

  • Step 2: Coupling with Piperidine Derivatives

    The piperidine moiety is introduced via peptide coupling reactions using coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or via Pd-catalyzed amination reactions. For instance, HBTU-mediated peptide coupling between a carboxylic acid-functionalized fluoropyridine intermediate and piperidine hydrochloride yields the target compound or its close analogues.

  • Step 3: Cyanation and Further Functionalization

    Pd-catalyzed cyanation with Zn(CN)2 can be employed to introduce nitrile functionalities on aryl bromide intermediates, which can be further transformed if needed.

Nucleophilic Aromatic Substitution (SNAr)

Another synthetic route involves nucleophilic aromatic substitution on halogenated pyridine derivatives. Heating fluorinated pyridine intermediates with piperidine under controlled conditions can yield the desired 2-Fluoro-6-(piperidin-4-yl)pyridine via displacement of a suitable leaving group (e.g., bromide or chloride) on the pyridine ring.

Hydrogenation and Reduction Methods

Hydrogenation of tetrahydropyridine intermediates to piperidine derivatives is a widely used approach. The reduction of unsaturated nitrogen heterocycles to saturated piperidine rings is typically performed using catalytic hydrogenation under mild conditions. This step is often integrated into the synthetic route after cross-coupling to afford the saturated piperidine ring in the target molecule.

Representative Synthetic Route Summary Table

Step Reaction Type Starting Material/Intermediate Reagents/Catalysts Conditions Product/Intermediate
1 Fluorination or starting fluoropyridine Pyridine or substituted pyridine Fluorinating agent or commercial Varied 2-Fluoropyridine intermediate
2 Suzuki-Miyaura cross-coupling Vinyl triflate intermediate Pd catalyst, boronic acid derivative Room temp to reflux Tetrahydropyridine intermediate
3 Hydrogenation Tetrahydropyridine intermediate Pd/C, H2 Mild hydrogenation conditions Piperidine hydrochloride salt
4 Peptide coupling Piperidine hydrochloride and carboxylic acid HBTU, base Room temp 2-Fluoro-6-(piperidin-4-yl)pyridine derivative
5 Cyanation (optional) Aryl bromide intermediate Pd catalyst, Zn(CN)2 Elevated temp Nitrile-bearing analogues

Detailed Notes on Reaction Conditions and Yields

  • The Pd-catalyzed Suzuki coupling and cyanation steps typically require inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.

  • Hydrogenation is performed under mild pressure (1-5 atm) of hydrogen gas with Pd/C catalyst to avoid over-reduction or ring opening.

  • Peptide coupling using HBTU is conducted in polar aprotic solvents such as DMF or DCM, at room temperature, with bases like DIPEA or triethylamine.

  • Yields for key intermediates and final products generally range from moderate to high (60-90%), depending on substrate purity and reaction optimization.

Alternative Synthetic Routes and Precursors

  • Preparation of related pyridine acetonitrile derivatives via esterification and nitrile formation has been reported, which may serve as precursors or intermediates for further functionalization toward the target compound.

  • Recent advances in piperidine synthesis emphasize hydrogenation of unsaturated nitrogen heterocycles and ring formation strategies, which could be adapted for the piperidin-4-yl substituent installation.

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Derivatives

The substitution of the piperidine ring with pyrrolidine (a 5-membered ring) significantly alters steric and electronic properties. For example:

  • 2-Fluoro-6-(pyrrolidin-1-yl)-3-((trimethylsilyl)ethynyl)pyridine (CAS: 1203499-05-1) introduces a trimethylsilyl-ethynyl group, enhancing lipophilicity (logP ~2.8) and reactivity in cross-coupling reactions, which is absent in the piperidine variant.
Property 2-Fluoro-6-(piperidin-4-yl)pyridine 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid
Ring Size 6-membered (piperidine) 5-membered (pyrrolidine)
Molecular Weight (g/mol) ~209.24 (estimated) 262.40
Solubility Moderate (predicted) Low (due to carboxylic acid group)
Synthetic Utility Building block for kinase inhibitors Intermediate for boronic acid coupling

Halogen-Substituted Analogs

Replacing fluorine with other halogens or functional groups impacts reactivity and binding:

  • 2-Chloro-6-(piperidin-4-yl)pyridine-4-boronic acid (CAS: 2225170-16-9) substitutes fluorine with chlorine, increasing molecular weight (240.49 g/mol) and enabling Suzuki-Miyaura cross-coupling reactions.
  • 2-Fluoro-6-(trifluoromethyl)pyridine (CAS: MFCD03092901) replaces the piperidine group with a trifluoromethyl (-CF₃) group, enhancing electron-withdrawing effects and metabolic stability but reducing basicity.
Property 2-Fluoro-6-(piperidin-4-yl)pyridine 2-Chloro-6-(piperidin-4-yl)pyridine-4-boronic acid
Halogen F Cl
Functional Group Piperidine Boronic acid
Molecular Weight (g/mol) ~209.24 240.49
Application Potential CNS drug candidate Cross-coupling reagent

Complex Heterocyclic Derivatives

More complex structures, such as 6-(2-Fluoropyridin-4-Yl)pyrido[3,2-D]pyrimidin-4-Amine (Ligand ID: L0K7GF), incorporate fused pyridine-pyrimidine systems. These derivatives exhibit higher molecular weights (>300 g/mol) and enhanced hydrogen-bonding capacity due to the amine group, making them suitable for kinase inhibition.

Physicochemical and Pharmacokinetic Trends

  • Solubility: Piperidine derivatives generally exhibit moderate solubility due to the basic nitrogen (e.g., Ethyl 2-(piperidin-4-yl)acetate has a logS of -1.5). Fluorine’s hydrophobicity may reduce solubility compared to non-fluorinated analogs.
  • Bioavailability : Piperidine-containing compounds like 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one (CAS: 185961-99-3) show high GI absorption (85% predicted) due to balanced logP (~1.2).

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